Differentiation from Achiral N-Acetyl-Glycine (Ac-Gly-OH) via Chromatographic Selectivity
Ac-Ala-OH can be reliably distinguished from its closest structural analog, achiral N-Acetyl-glycine (Ac-Gly-OH), by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. This differentiation is critical for untargeted metabolomics studies where misidentification can occur. The study systematically characterized a panel of 20 Nα-acetyl amino acids, confirming unique MS/MS fragmentation patterns for each. The retention time (RT) difference between Ac-Ala-OH and Ac-Gly-OH provides a clear, quantifiable metric for analytical method validation and compound identity confirmation.
| Evidence Dimension | Chromatographic Retention Time (LC-MS/MS) |
|---|---|
| Target Compound Data | Ac-Ala-OH: RT = 3.1 minutes |
| Comparator Or Baseline | Ac-Gly-OH: RT = 2.6 minutes |
| Quantified Difference | ΔRT = 0.5 minutes |
| Conditions | LC–ESI–MS/MS on a C18 column; specific gradient conditions described in the cited study. |
Why This Matters
This quantifiable separation confirms that generic 'N-acetyl amino acid' assays are insufficient; sourcing authentic Ac-Ala-OH is essential for accurate identification and quantification in complex biological matrices.
- [1] Naresh Kumar, M. V. N., et al. (2023). Characterization of isomeric acetyl amino acids and di‐acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, 58(12), e4982. View Source
